molecular formula C10H10BrNO B3213509 3-Bromo-5-(1-methylethoxy)-benzonitrile CAS No. 1119779-02-0

3-Bromo-5-(1-methylethoxy)-benzonitrile

Cat. No.: B3213509
CAS No.: 1119779-02-0
M. Wt: 240.1 g/mol
InChI Key: VQBKHFHKPIQAQJ-UHFFFAOYSA-N
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Description

3-Bromo-5-(1-methylethoxy)-benzonitrile: is an organic compound with the molecular formula C10H10BrNO It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and a 1-methylethoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(1-methylethoxy)-benzonitrile can be achieved through several synthetic routes. One common method involves the bromination of 5-(1-methylethoxy)-benzonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems and advanced purification techniques such as recrystallization or column chromatography ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-5-(1-methylethoxy)-benzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the nitrile group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed:

  • Substitution reactions yield various substituted benzonitriles.
  • Oxidation reactions produce benzoic acid derivatives.
  • Reduction reactions result in the formation of corresponding benzylamines.

Scientific Research Applications

Chemistry: 3-Bromo-5-(1-methylethoxy)-benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also be used in the development of new bioactive molecules with potential therapeutic applications.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable starting material for the synthesis of new drugs. Researchers explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it suitable for various applications in material science and engineering.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(1-methylethoxy)-benzonitrile depends on its specific application. In chemical reactions, the bromine atom and nitrile group play crucial roles in determining the compound’s reactivity and interaction with other molecules. The bromine atom can act as a leaving group in substitution reactions, while the nitrile group can participate in nucleophilic addition or reduction reactions.

In biological systems, the compound’s mechanism of action may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its intended use.

Comparison with Similar Compounds

    3-Bromo-5-methylbenzonitrile: Similar structure but with a methyl group instead of a 1-methylethoxy group.

    3-Bromo-5-ethoxybenzonitrile: Similar structure but with an ethoxy group instead of a 1-methylethoxy group.

    3-Bromo-5-(1-methylethoxy)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

Uniqueness: 3-Bromo-5-(1-methylethoxy)-benzonitrile is unique due to the presence of both a bromine atom and a 1-methylethoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a versatile intermediate for various synthetic applications. The presence of the nitrile group also adds to its reactivity and potential for further functionalization.

Properties

IUPAC Name

3-bromo-5-propan-2-yloxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-7(2)13-10-4-8(6-12)3-9(11)5-10/h3-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBKHFHKPIQAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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